molecular formula C14H15N3S2 B2976138 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 2034356-08-4

2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B2976138
CAS No.: 2034356-08-4
M. Wt: 289.42
InChI Key: ONMVXXQYLYTXEY-UHFFFAOYSA-N
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Description

2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. As a member of the 2-aminothiophene family, this fused thienopyridine scaffold is of significant interest due to its wide range of potential biological activities . Compounds based on this structural motif have been recognized as key intermediates in the development of therapeutic agents, showing promise as antiproliferative agents, antimicrobials, antiviral inhibitors, and modulators of various receptors . The specific 6-(2-(thiophen-2-yl)ethyl) substitution on the tetrahydropyridine ring may influence the compound's physicochemical properties and interaction with biological targets, offering researchers a versatile handle for structure-activity relationship (SAR) studies. This compound is intended for use in the synthesis of more complex polycyclic hybrid molecules and functionalized heterocycles, such as the thieno[2,3-d]pyrimidine core system, which is accessible via further transformations like Mannich-type reactions . It is supplied for research purposes to aid in drug discovery efforts and the exploration of new chemical entities. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-6-(2-thiophen-2-ylethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S2/c15-8-12-11-4-6-17(9-13(11)19-14(12)16)5-3-10-2-1-7-18-10/h1-2,7H,3-6,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMVXXQYLYTXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Construction of the Tetrahydrothieno[2,3-c]pyridine Core: This step often involves cyclization reactions where the thiophene derivative is reacted with appropriate amines and nitriles under controlled conditions.

    Final Assembly: The final step involves the coupling of the thiophene and tetrahydrothieno[2,3-c]pyridine units, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. This method allows for precise control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the thiophene ring is particularly significant due to its known biological activity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and nitrile groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS 24237-37-4)

  • Substituent : Benzyl group (aromatic, hydrophobic).
  • Key Differences : The benzyl group increases lipophilicity compared to the thiophene-ethyl chain in the target compound. This may enhance membrane permeability but reduce metabolic stability due to aromatic oxidation .

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS 37578-06-6)

  • Substituent: Methyl group (small, nonpolar).
  • However, it lacks the electronic influence of the thiophene moiety.
  • Physical Properties : Molecular weight = 193.27 g/mol; melting point = 185°C .

Tinoridine Hydrochloride (2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride)

  • Substituent : Ethoxycarbonyl at position 3, benzyl at position 5.
  • Key Differences: The ethoxycarbonyl group introduces an ester functionality, which is more hydrolytically labile than the carbonitrile group. This impacts pharmacokinetics, as Tinoridine exhibits rapid oral absorption (30-min Tmax) .

Functional Group Variations at Position 3

Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 25913-34-2)

  • Functional Group : Ethyl carboxylate (ester).
  • Key Differences : Esters are prone to hydrolysis, limiting stability under physiological conditions. The carbonitrile group in the target compound offers greater metabolic resistance .

Thiophene-Containing Analogs

3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (CAS 299198-01-9)

  • Structural Features : Trifluoromethyl and thiophene groups enhance lipophilicity and electron-withdrawing effects.
  • Safety Data : Classified with hazard statement H319 (eye irritation), similar to nitrile-containing compounds .

Biological Activity

The compound 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a member of the thienopyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Chemical Formula C16H19N3S2
Molecular Weight 319.46 g/mol
IUPAC Name This compound
PubChem CID 12345678 (hypothetical ID)

Research indicates that compounds in the thienopyridine class often interact with biological targets such as enzymes and receptors involved in critical cellular processes. For instance, derivatives have been shown to inhibit tubulin polymerization, which is a crucial mechanism in cancer therapy. The specific interactions of our compound with tubulin and other cellular targets require further investigation but suggest a potential role in anticancer activity .

Antimicrobial Activity

The antimicrobial properties of thienopyridine derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Antitumor Efficacy
    • In a study evaluating various thienopyridine derivatives, compound analogs were tested for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that certain compounds significantly reduced tumor size and improved survival rates in treated mice .
  • Inhibition of Tubulin Polymerization
    • A series of experiments demonstrated that specific derivatives could inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing new anticancer therapies .

Summary of Key Studies

Study ReferenceFocus AreaKey Findings
Chemical PropertiesDetailed synthesis and characterization methods
Anticancer ActivityIC50 values indicating potent inhibition of cancer cell growth
Antimicrobial ActivityEffective against various bacterial strains

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